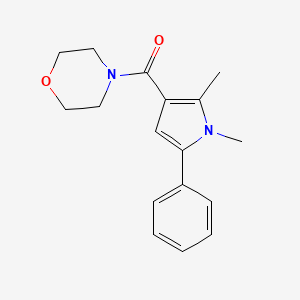
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone, also known as A-84, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential as a tool for studying the central nervous system. A-84 is a potent and selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft.
Mechanism of Action
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone acts as a potent and selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which helps to terminate the action of glycine at its receptors. By inhibiting GlyT1, (3-Isopropyl-5-isoxazolyl)(piperidino)methanone increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of glycine receptors.
Biochemical and Physiological Effects:
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone has been shown to have a number of biochemical and physiological effects in animal models. In vitro studies have demonstrated that (3-Isopropyl-5-isoxazolyl)(piperidino)methanone increases the amplitude and duration of glycine-mediated currents in neurons. In vivo studies have shown that (3-Isopropyl-5-isoxazolyl)(piperidino)methanone increases the firing rate of neurons in the spinal cord and enhances the activity of inhibitory interneurons. (3-Isopropyl-5-isoxazolyl)(piperidino)methanone has also been shown to have analgesic effects in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-Isopropyl-5-isoxazolyl)(piperidino)methanone in lab experiments is its selectivity for GlyT1. This allows researchers to selectively manipulate the glycine system without affecting other neurotransmitter systems. (3-Isopropyl-5-isoxazolyl)(piperidino)methanone is also relatively easy to synthesize and has good stability, making it a convenient tool for researchers. However, one limitation of (3-Isopropyl-5-isoxazolyl)(piperidino)methanone is that its effects on the glycine system may be influenced by factors such as pH and ionic strength, which can vary between experimental conditions.
Future Directions
There are several potential future directions for research on (3-Isopropyl-5-isoxazolyl)(piperidino)methanone. One area of interest is the role of the glycine system in neurological disorders such as schizophrenia and epilepsy. (3-Isopropyl-5-isoxazolyl)(piperidino)methanone may be a useful tool for investigating the role of glycine in these disorders and for developing new treatments. Another potential direction is the development of new GlyT1 inhibitors with improved selectivity and potency. Finally, (3-Isopropyl-5-isoxazolyl)(piperidino)methanone may be used in combination with other drugs to enhance their efficacy, particularly in the treatment of chronic pain.
Synthesis Methods
The synthesis of (3-Isopropyl-5-isoxazolyl)(piperidino)methanone involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-bromoacetophenone to form 2,2-dimethyl-4-phenacyl-1,3-dioxolane. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form (3-isopropyl-5-isoxazolyl)methanol. Finally, this compound is reacted with piperidin-4-one hydrochloride to yield (3-isopropyl-5-isoxazolyl)(piperidino)methanone.
Scientific Research Applications
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone has been used extensively in research on the central nervous system, particularly in studies of the glycine system. Glycine is an important neurotransmitter that plays a role in a variety of physiological processes, including motor control, sensory processing, and sleep regulation. (3-Isopropyl-5-isoxazolyl)(piperidino)methanone's ability to selectively inhibit the reuptake of glycine from the synaptic cleft makes it a valuable tool for studying the role of glycine in these processes.
properties
IUPAC Name |
piperidin-1-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)10-8-11(16-13-10)12(15)14-6-4-3-5-7-14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPAVCJECXGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)

![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)


![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)




![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)
